Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound that features a complex structure combining an indole and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the 6-bromoindole derivative. This can be achieved through bromination of indole, followed by protection of the nitrogen atom using a tert-butyl group. The next step involves the formation of the dihydropyridine ring, which can be synthesized through a Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The dihydropyridine ring may also play a role in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate: Another compound featuring a 6-bromoindole moiety.
Bisindolylcyclobutenediones: Compounds with two indole units connected through a cyclobutene ring.
Monoterpene indole alkaloids: A class of compounds with similar indole structures but different functional groups.
Uniqueness
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of an indole and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEFYOYUIWAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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